7-Bromothieno[3,2-c]pyridin-4(5h)-one
Overview
Description
7-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[3,2-c]pyridin-4(5H)-one typically involves the bromination of thieno[3,2-c]pyridin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4(5H)-one derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
7-Bromothieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism of action of 7-Bromothieno[3,2-c]pyridin-4(5H)-one is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The bromine atom may also play a role in modulating its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Another brominated thieno[3,2-c]pyridine derivative with similar structural features.
7-Bromothieno[3,2-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
7-Bromothieno[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This combination of features imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFCNNLXIUQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301671 | |
Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29079-94-5 | |
Record name | 7-Bromothieno[3,2-c]pyridin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29079-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 145422 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29079-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromothieno[3,2-c]pyridin-4(5h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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